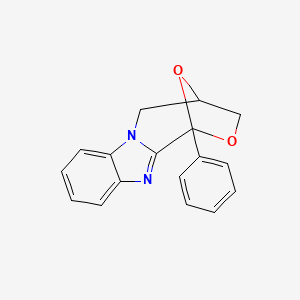
Oxapadol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxapadol is a non-narcotic analgesic with an unusual chemical structure. It possesses analgesic activity in multiple species, similar to other non-narcotic reference analgesics. Additionally, it exhibits antipyretic and anti-inflammatory effects and, within the analgesic dose range, is devoid of undesirable neurological, gastrointestinal, and cardiovascular side effects .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for Oxapadol are not widely documented in publicly accessible sources. it is known that the compound was developed and patented in the mid-1970s . Industrial production methods likely involve standard pharmaceutical synthesis techniques, including multi-step organic synthesis, purification, and formulation processes.
Analyse Chemischer Reaktionen
Oxapadol undergoes various chemical reactions typical of analgesic compounds. These include:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Oxapadol has been studied extensively for its analgesic properties. It has shown effectiveness in reducing pain in various animal models and human studies. The compound has also been investigated for its antipyretic and anti-inflammatory effects
Wirkmechanismus
The mechanism of action of Oxapadol involves its interaction with specific molecular targets in the body. It is believed to exert its analgesic effects by modulating pain pathways in the central nervous system. The exact molecular targets and pathways involved are not fully understood, but it is known that this compound increases the threshold for pain perception, likely through its effects on neurotransmitter systems .
Vergleich Mit ähnlichen Verbindungen
- Acetaminophen
- Ibuprofen
- Aspirin
- Naproxen
These compounds share some pharmacological properties with Oxapadol but differ in their chemical structures and specific mechanisms of action.
Eigenschaften
CAS-Nummer |
56969-22-3 |
|---|---|
Molekularformel |
C17H14N2O2 |
Molekulargewicht |
278.30 g/mol |
IUPAC-Name |
(1R,12S)-1-phenyl-14,15-dioxa-3,10-diazatetracyclo[10.2.1.02,10.04,9]pentadeca-2,4,6,8-tetraene |
InChI |
InChI=1S/C17H14N2O2/c1-2-6-12(7-3-1)17-16-18-14-8-4-5-9-15(14)19(16)10-13(21-17)11-20-17/h1-9,13H,10-11H2/t13-,17+/m0/s1 |
InChI-Schlüssel |
LCXASZQUGJCXBG-SUMWQHHRSA-N |
SMILES |
C1C2COC(O2)(C3=NC4=CC=CC=C4N31)C5=CC=CC=C5 |
Isomerische SMILES |
C1[C@H]2CO[C@](O2)(C3=NC4=CC=CC=C4N31)C5=CC=CC=C5 |
Kanonische SMILES |
C1C2COC(O2)(C3=NC4=CC=CC=C4N31)C5=CC=CC=C5 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
4,5-dihydro-1-phenyl-1,4-epoxy-1 H,3 H-(1,4)oxazepino(4,3-a)benzimidazole MD 720111 oxapadol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


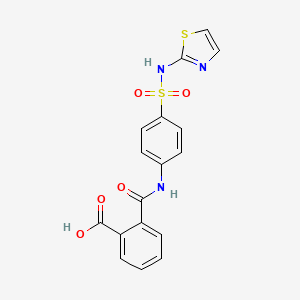
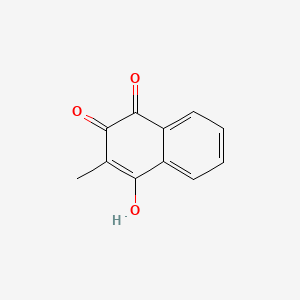
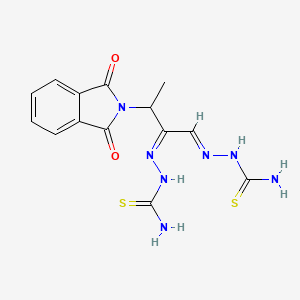
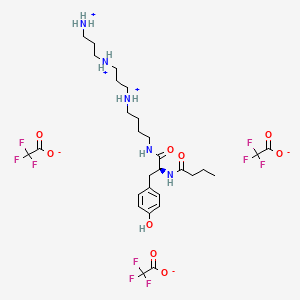
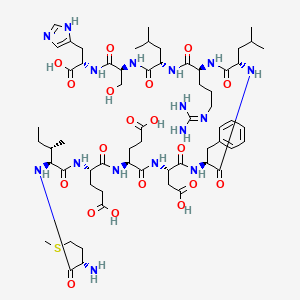
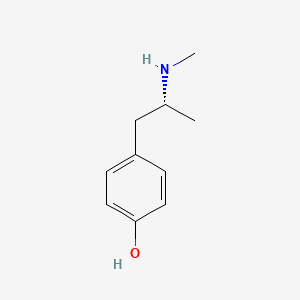
![(1R,2R,4R,6S,11R,12S,15R,18S,19R,20S,21S,23R,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.11,20.02,12.04,6.06,11.015,19.018,23.021,26]triacont-8-ene-10,16,25,30-tetrone](/img/structure/B1677765.png)
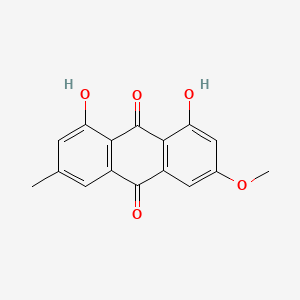
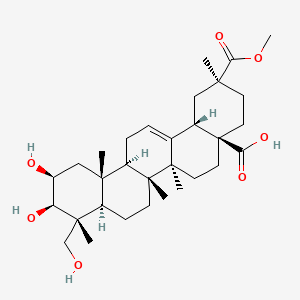
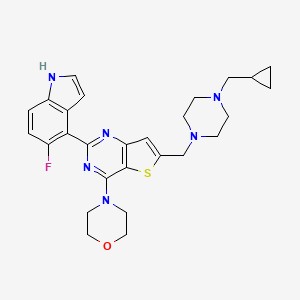
![5-[(E)-3-thiophen-2-ylprop-2-enylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1677772.png)
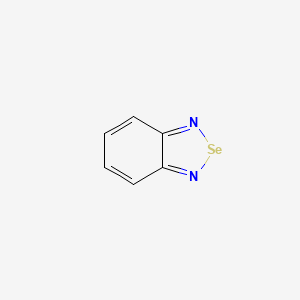
![2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol](/img/structure/B1677777.png)

